1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone
Description
Properties
IUPAC Name |
2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c12-6(5-1-2-5)4-15-9-10-7(13)3-8(14)11-9/h3,5H,1-2,4H2,(H2,10,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNZGIVDYHUEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CSC2=NC(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351379 | |
| Record name | 2-[(2-Cyclopropyl-2-oxoethyl)sulfanyl]-6-hydroxypyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337488-30-9 | |
| Record name | 2-[(2-Cyclopropyl-2-oxoethyl)sulfanyl]-6-hydroxypyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview
- Molecular Formula: C₉H₁₀N₂O₃S
- Molecular Weight: 226.25 g/mol
- Key Functional Groups: Cyclopropyl ketone, thioether, pyrimidine with hydroxyl groups at positions 4 and 6.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 1-cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone typically involves two main steps:
- Preparation of a 4,6-dihydroxypyrimidine-2-thiol intermediate.
- Alkylation of this thiol with a cyclopropyl-containing α-haloketone (e.g., 2-chloro-1-cyclopropylethanone).
Step 1: Synthesis of 4,6-dihydroxypyrimidine-2-thiol
This heterocycle can be synthesized via cyclocondensation of thiourea with β-dicarbonyl compounds (such as ethyl acetoacetate), followed by hydrolysis and selective functionalization at the 2-position to introduce the thiol group. Literature on similar pyrimidine derivatives supports this approach.
Step 2: S-Alkylation with Cyclopropyl α-Haloketone
The thiol group acts as a nucleophile, displacing the halide from the α-haloketone in a nucleophilic substitution reaction (S-alkylation), forming the desired thioether linkage.
$$
\text{4,6-dihydroxypyrimidine-2-thiol} + \text{2-chloro-1-cyclopropylethanone} \rightarrow \text{this compound} + \text{HCl}
$$
Detailed Synthetic Protocol
| Step | Reagents & Conditions | Description | Expected Yield |
|---|---|---|---|
| 1 | Thiourea, β-dicarbonyl compound, acid/base catalyst, water/ethanol | Cyclocondensation to form 4,6-dihydroxypyrimidine-2-thiol | 60–80% |
| 2 | 2-chloro-1-cyclopropylethanone, base (e.g., K₂CO₃), DMF or DMSO, room temp to 60°C | S-alkylation (nucleophilic substitution) | 65–85% |
- The base deprotonates the thiol, increasing its nucleophilicity.
- Solvent choice (DMF or DMSO) facilitates the substitution and solubilizes both reactants.
Purification and Characterization
- Purification: Column chromatography or recrystallization.
- Characterization: NMR, IR, MS, and elemental analysis confirm structure and purity (typically >95% as per commercial sources).
Data Table: Key Properties and Synthesis Overview
Research Findings and Literature Context
- The synthetic route outlined above is consistent with general methods for preparing thioether-linked pyrimidine derivatives, as reported in the literature for related compounds.
- Variations in the leaving group (e.g., bromo- vs. chloro-ketone) and base (e.g., K₂CO₃, NaH) may affect yield and reaction rate.
- The use of microwave-assisted synthesis has been explored for similar pyrimidine derivatives, potentially reducing reaction times and improving yields.
Summary and Recommendations
The preparation of this compound is most efficiently achieved via S-alkylation of 4,6-dihydroxypyrimidine-2-thiol with 2-chloro-1-cyclopropylethanone in the presence of a mild base and polar aprotic solvent. This method is robust, scalable, and aligns with established protocols for analogous compounds. Purity and yield are generally high when proper purification techniques are applied.
Chemical Reactions Analysis
1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether or hydroxyl groups are replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: It may have pharmacological properties that can be explored for the development of new therapeutic agents, particularly in the areas of antimicrobial and anticancer research.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone can be compared with other similar compounds, such as:
1-Cyclopropyl-2-[(4-hydroxy-6-methylpyrimidin-2-YL)thio]ethanone: This compound has a methyl group at position 6 of the pyrimidine ring instead of a hydroxyl group, which may affect its reactivity and biological activity.
1-Cyclopropyl-2-[(4,6-dimethoxypyrimidin-2-YL)thio]ethanone: The presence of methoxy groups instead of hydroxyl groups can influence the compound’s solubility and interaction with molecular targets.
1-Cyclopropyl-2-[(4,6-dichloropyrimidin-2-YL)thio]ethanone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone is a chemical compound characterized by the molecular formula . This compound features a cyclopropyl group, an ethanone moiety, and a pyrimidine ring with hydroxyl substitutions at positions 4 and 6. Its unique structure suggests potential biological activities, particularly in pharmacology and biochemistry.
Molecular Structure
The structural formula can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Weight | 226.25 g/mol |
| IUPAC Name | 2-(2-cyclopropyl-2-oxoethyl)sulfanyl-4-hydroxy-1H-pyrimidin-6-one |
| CAS Number | 337488-30-9 |
| InChI Key | DZNZGIVDYHUEMK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways. Preliminary studies suggest its potential as an anti-inflammatory agent, with mechanisms involving the inhibition of cyclooxygenase (COX) enzymes.
Anti-inflammatory Activity
Recent research highlights the anti-inflammatory properties of pyrimidine derivatives, including those structurally similar to this compound. For instance, compounds in this class have demonstrated significant inhibition of COX-2 activity, which is crucial in mediating inflammatory responses.
Case Study: COX Inhibition
A comparative study reported that certain pyrimidine derivatives exhibited IC50 values against COX-2 comparable to standard anti-inflammatory drugs like celecoxib:
| Compound | IC50 (μmol) | Reference |
|---|---|---|
| Pyrimidine Derivative A | 0.04 ± 0.09 | |
| Pyrimidine Derivative B | 0.04 ± 0.02 | |
| Celecoxib | 0.04 ± 0.01 |
Anticancer Potential
In addition to anti-inflammatory effects, the compound's structural features suggest potential anticancer activity. Research into similar pyrimidine compounds has shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of several pyrimidine derivatives against cancer cell lines, revealing significant inhibitory activities:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Pyrimidine Derivative C | MCF-7 | 22.54 | |
| Pyrimidine Derivative D | HepG2 | 5.08 | |
| Doxorubicin | MCF-7 | Variable |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of this compound can provide insights into optimizing its biological activity. Modifications at specific positions on the pyrimidine ring can lead to enhanced potency or selectivity against target enzymes.
Q & A
(Basic) What synthetic strategies are effective for preparing 1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone?
Methodological Answer:
The synthesis typically involves thioether bond formation between a cyclopropyl ethanone derivative and a functionalized pyrimidine. A common approach is nucleophilic substitution, where a thiol-containing pyrimidine (e.g., 4,6-dihydroxypyrimidine-2-thiol) reacts with a halogenated ethanone intermediate. For example:
- Step 1: React 1-cyclopropyl-2-chloroethanone with 4,6-dihydroxypyrimidine-2-thiol in a polar aprotic solvent (e.g., DMF) under reflux.
- Step 2: Purify via recrystallization (e.g., ethanol/water mixtures) to isolate the product.
This method parallels the synthesis of structurally similar thioether pyridines, where cyclization and purification steps are critical for yield optimization .
(Basic) What spectroscopic and crystallographic techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm the presence of the cyclopropyl group (e.g., characteristic splitting patterns for cyclopropyl protons) and the pyrimidine-thioether linkage.
- X-ray Crystallography: Resolve the crystal structure to verify bond angles and dihedral angles (e.g., cyclopropyl ring vs. pyrimidine plane). Programs like SHELXL ( ) refine hydrogen bonding networks, such as N–H⋯S interactions observed in pyrimidine-thione derivatives .
- Elemental Analysis: Validate purity (e.g., %C, %H, %N matching theoretical values within 0.3%) .
(Advanced) How can researchers optimize reaction conditions to avoid side products during synthesis?
Methodological Answer:
Side products often arise from competing cyclization or oxidation of the thioether . Mitigation strategies include:
- Temperature Control: Maintain reflux temperatures below thresholds where decomposition occurs (e.g., 80–100°C in acetone) .
- Solvent Selection: Use anhydrous solvents (e.g., dry acetone) to prevent hydrolysis of intermediates.
- Catalyst Screening: Test bases like KCO or EtN to enhance nucleophilicity of the thiol group.
For example, in related pyrimidine-thioether syntheses, potassium thiocyanate in acetone reduced side reactions by stabilizing reactive intermediates .
(Advanced) How should researchers address discrepancies in NMR data for this compound?
Methodological Answer:
Contradictions in NMR peaks (e.g., unexpected splitting or integration) may stem from:
- Dynamic Exchange: Rotameric equilibria in the thioether linkage can broaden peaks. Use variable-temperature NMR to slow exchange rates.
- Hydrogen Bonding: Intermolecular H-bonding (e.g., pyrimidine OH groups) alters chemical shifts. Compare spectra in DMSO-d (H-bond promoting) vs. CDCl (non-polar).
- Crystallographic Cross-Validation: Resolve ambiguities by correlating NMR data with X-ray-derived torsion angles .
(Basic) What are the key stability considerations for handling this compound?
Methodological Answer:
- Light Sensitivity: Protect from UV light to prevent decomposition of the thioether bond. Store in amber vials under inert gas (N).
- Moisture Avoidance: The dihydroxypyrimidine moiety is hygroscopic; use desiccants during storage.
- Thermal Stability: Differential Scanning Calorimetry (DSC) studies on related compounds show decomposition above 200°C, suggesting safe handling below this threshold .
(Advanced) What computational methods support the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies: Model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. Focus on the pyrimidine-thioether scaffold’s hydrogen-bonding capacity.
- QSAR Analysis: Correlate substituent effects (e.g., cyclopropyl vs. phenyl groups) with activity data. For example, cyclopropyl groups in prasugrel derivatives improve metabolic stability .
- DFT Calculations: Optimize geometries to predict regioselectivity in further functionalization (e.g., electrophilic substitution on the pyrimidine ring) .
(Basic) What pharmacological activities are associated with structurally related compounds?
Methodological Answer:
Analogous compounds exhibit:
- Antiplatelet Activity: Prasugrel derivatives (e.g., 1-cyclopropyl-2-fluorophenyl ethanone) inhibit ADP-induced platelet aggregation via P2Y receptor antagonism .
- Antimicrobial Effects: Pyrimidine-thioethers show activity against Gram-positive bacteria through membrane disruption.
- Antioxidant Properties: The dihydroxypyrimidine moiety chelates metal ions, reducing oxidative stress .
(Advanced) How can researchers resolve low yields in large-scale syntheses?
Methodological Answer:
Scale-up challenges often involve inefficient mixing or heat dissipation . Solutions include:
- Flow Chemistry: Continuous reactors improve temperature control and reduce side reactions.
- Catalyst Recycling: Immobilize catalysts (e.g., silica-supported KSCN) to enhance reusability.
- Workup Optimization: Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for faster isolation .
(Basic) What safety precautions are critical during experimental work?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves and goggles to avoid skin/eye contact with thiol intermediates.
- Ventilation: Use fume hoods when handling volatile solvents (e.g., chloroform, DMF).
- Waste Disposal: Neutralize acidic/basic residues before disposal, following institutional guidelines .
(Advanced) How does the crystal packing of this compound influence its physicochemical properties?
Methodological Answer:
X-ray studies reveal:
- Hydrogen-Bonded Dimers: Centrosymmetric dimers linked via N–H⋯S bonds enhance thermal stability.
- Conformational Rigidity: The envelope conformation of the pyrimidine ring restricts rotational freedom, impacting solubility.
- Dihedral Angles: Large angles between the cyclopropyl and pyrimidine planes (e.g., ~89°) reduce π-π stacking, favoring amorphous solid dispersions for drug formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
